molecular formula C21H30O6 B158748 Trimellitic acid tri-n-butyl ester CAS No. 1726-23-4

Trimellitic acid tri-n-butyl ester

Cat. No.: B158748
CAS No.: 1726-23-4
M. Wt: 378.5 g/mol
InChI Key: RJIFVNWOLLIBJV-UHFFFAOYSA-N
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Description

It is commonly used as a plasticizer in various industrial applications, particularly in the production of flexible PVC (polyvinyl chloride) products. This compound is valued for its ability to enhance the flexibility and durability of plastics, making it a crucial component in the manufacturing of medical devices, automotive parts, and other consumer goods.

Preparation Methods

Trimellitic acid tri-n-butyl ester is synthesized through the esterification of trimellitic anhydride with n-butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process . The reaction conditions generally include heating the mixture to a temperature range of 150-200°C and maintaining it for several hours to ensure complete conversion of the anhydride to the ester . Industrial production methods often involve continuous processes with efficient recovery and recycling of reactants to optimize yield and reduce waste .

Chemical Reactions Analysis

Trimellitic acid tri-n-butyl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can hydrolyze to form trimellitic acid and n-butanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically catalyzed by an acid or base.

    Oxidation: Under oxidative conditions, the ester can be converted to its corresponding carboxylic acid derivatives.

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various alcohols. The major products formed from these reactions are trimellitic acid, n-butanol, and other ester derivatives .

Scientific Research Applications

Trimellitic acid tri-n-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a plasticizer in the synthesis of flexible polymers and as a reagent in organic synthesis.

    Biology: The compound is employed in the development of biocompatible materials for medical devices and drug delivery systems.

    Medicine: It is used in the formulation of pharmaceuticals and medical equipment, particularly in products requiring flexibility and durability.

    Industry: Beyond its role as a plasticizer, it is used in the production of coatings, adhesives, and sealants.

Mechanism of Action

The primary mechanism of action of trimellitic acid tri-n-butyl ester is its ability to interact with polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This interaction occurs through the ester groups, which can form hydrogen bonds with the polymer chains, thereby enhancing the plasticity of the material. The compound does not have specific molecular targets or pathways in biological systems, as its primary function is as a plasticizer.

Comparison with Similar Compounds

Trimellitic acid tri-n-butyl ester is often compared with other plasticizers, such as:

    Diethylhexyl phthalate (DEHP): While DEHP is widely used, it has raised health concerns due to its potential toxicity.

    Diisononyl phthalate (DINP): DINP is another common plasticizer but has similar health concerns as DEHP.

    Diisodecyl phthalate (DIDP): DIDP is used for similar applications but may not provide the same level of flexibility as this compound.

This compound is unique in its lower toxicity profile and better compatibility with various polymers, making it a preferred choice in many applications .

Properties

IUPAC Name

tributyl benzene-1,2,4-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O6/c1-4-7-12-25-19(22)16-10-11-17(20(23)26-13-8-5-2)18(15-16)21(24)27-14-9-6-3/h10-11,15H,4-9,12-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIFVNWOLLIBJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCC)C(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50169353
Record name Tributyl benzene-1,2,4-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1726-23-4
Record name 1,2,4-Tributyl 1,2,4-benzenetricarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1726-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimellitic acid tri-N-butyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001726234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tributyl benzene-1,2,4-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tributyl benzene-1,2,4-tricarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.489
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TRIMELLITIC ACID TRI-N-BUTYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK7E10APJM
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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